6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1007386-86-8
VCID: VC17465865
InChI: InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11)
SMILES:
Molecular Formula: C7H4FNO2S
Molecular Weight: 185.18 g/mol

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS No.: 1007386-86-8

Cat. No.: VC17465865

Molecular Formula: C7H4FNO2S

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid - 1007386-86-8

Specification

CAS No. 1007386-86-8
Molecular Formula C7H4FNO2S
Molecular Weight 185.18 g/mol
IUPAC Name 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11)
Standard InChI Key UQSQOFVPIABDDO-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C1NC(=C2F)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid features a fused bicyclic system comprising a thiophene ring condensed with a pyrrole ring. The fluorine atom at the 6-position introduces electronegativity, influencing the compound’s reactivity and interactions with biological targets. The carboxylic acid group at the 5-position enhances solubility and provides a site for derivatization .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄FNO₂S
Molecular Weight185.18 g/mol
CAS Number1007386-86-8
SolubilityModerate in polar solvents
Melting PointData not publicly available

Synthesis and Modification Strategies

Electrophilic Fluorination

The primary synthesis route involves electrophilic fluorination of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide. These agents selectively introduce fluorine at the 6-position under mild conditions (40–60°C, 12–24 hours), achieving yields of 60–75%.

Reaction Scheme

4H-thieno[3,2-b]pyrrole-5-carboxylic acid+SelectfluorCH₃CN, rt6-fluoro derivative+byproducts\text{4H-thieno[3,2-b]pyrrole-5-carboxylic acid} + \text{Selectfluor} \xrightarrow{\text{CH₃CN, rt}} \text{6-fluoro derivative} + \text{byproducts}

Derivative Synthesis

The carboxylic acid group enables further functionalization:

  • Esterification: Reacting with methanol/H₂SO₄ yields methyl esters for improved lipid solubility.

  • Amide Formation: Coupling with amines via EDCI/HOBt produces amides with enhanced target affinity.

Biological Activities and Mechanisms

D-Amino-Acid Oxidase (DAAO) Inhibition

The non-fluorinated analog, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, exhibits potent DAAO inhibition (IC₅₀ = 11.9 nM; Kᵢ = 3.5 nM) . Fluorination at the 6-position is hypothesized to enhance binding affinity due to increased electronegativity and steric effects, though experimental validation is pending.

Table 2: Comparative Inhibitory Data

CompoundIC₅₀ (nM)Kᵢ (nM)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid11.93.5
Benzoic acid2089.32000.0

Research Trends and Future Directions

Drug Discovery Applications

Ongoing studies explore this compound as a:

  • Neurological Agent: DAAO inhibition could modulate D-serine levels, offering therapeutic potential for schizophrenia and Alzheimer’s disease .

  • Anticancer Scaffold: Fluorinated heterocycles often exhibit kinase inhibitory activity, warranting screening against targets like EGFR or BRAF.

Synthetic Methodology Improvements

Future work may focus on:

  • Catalytic Fluorination: Using transition-metal catalysts to improve regioselectivity and yield.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce environmental impact.

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